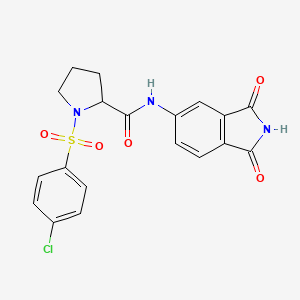

1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide

Description

This compound is a synthetic small molecule featuring a pyrrolidine-2-carboxamide core substituted with a 4-chlorobenzenesulfonyl group at the 1-position and an N-linked 1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl moiety. Such structural motifs are common in protease inhibitors, kinase modulators, and other therapeutic agents targeting protein-protein interactions.

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O5S/c20-11-3-6-13(7-4-11)29(27,28)23-9-1-2-16(23)19(26)21-12-5-8-14-15(10-12)18(25)22-17(14)24/h3-8,10,16H,1-2,9H2,(H,21,26)(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYCVEKQBAAZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoindole Moiety: This can be achieved through the cyclization of phthalic anhydride with an amine.

Introduction of the Chlorobenzenesulfonyl Group: This step involves sulfonylation using 4-chlorobenzenesulfonyl chloride in the presence of a base.

Formation of the Pyrrolidine Carboxamide: This can be synthesized by reacting pyrrolidine with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under strong oxidizing conditions.

Reduction: Reduction reactions could target the carbonyl groups or the sulfonyl group.

Substitution: Nucleophilic substitution reactions could occur at the chlorobenzene ring or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme inhibition or protein interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonamide- and carboxamide-containing derivatives. Below is a comparative analysis with structurally related compounds from the provided evidence and inferred analogues:

Key Observations:

Sulfonamide vs. Carboxamide Backbone : The 4-chlorobenzenesulfonyl group in the target compound may enhance binding to hydrophobic pockets compared to the trimethylbenzenesulfonamide in ’s compound, which could prioritize steric interactions .

Electron-Withdrawing Groups: The 4-chloro substituent may increase electrophilicity, favoring covalent interactions with nucleophilic residues (e.g., cysteine thiols) compared to the bromo-morpholinopyrimidine group in ’s compound, which relies on halogen bonding .

Physicochemical Properties (Hypothetical Comparison):

| Property | Target Compound | Compound | Compound |

|---|---|---|---|

| Molecular Weight | ~450 g/mol | ~550 g/mol | ~500 g/mol |

| LogP | ~2.8 | ~3.5 | ~2.0 |

| Hydrogen Bond Donors | 2 | 1 | 3 |

Note: Values are estimated based on structural features and typical trends for similar compounds.

Research Findings and Hypotheses:

- Target Selectivity: The isoindole dione may confer selectivity for enzymes with deep binding pockets (e.g., histone deacetylases) compared to the morpholinopyrimidine-based analogue, which could target kinases .

- Metabolic Stability : The rigid isoindole dione likely reduces oxidative metabolism in the liver, contrasting with the hydroxy-pyrrolidine derivatives in , which may undergo rapid phase II conjugation .

Biological Activity

1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article reviews the available literature on its biological properties, focusing on its cytotoxic effects against various cancer cell lines and its mechanism of action.

Chemical Structure and Properties

The compound belongs to a class of sulfonamide derivatives characterized by a pyrrolidine ring and an isoindole moiety. Its molecular formula is C16H16ClN3O4S, and it exhibits several functional groups that may contribute to its biological activity.

Cytotoxicity

Research has demonstrated that 1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. A study reported that similar compounds showed notable inhibitory activity on cell growth in liver (HUH7, HEPG2), breast (MCF7), and colon (HCT116) cancer cell lines .

Table 1: Cytotoxic Effects on Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.

The mechanism underlying the cytotoxicity of this compound appears to involve the induction of apoptosis in cancer cells. Studies suggest that compounds with similar structures may trigger apoptotic pathways by activating caspases and modulating Bcl-2 family proteins . The specific pathways activated by this compound warrant further investigation to elucidate its full mechanism of action.

Case Studies

A notable case study involved the evaluation of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives which share structural similarities with the target compound. These derivatives were tested for cytotoxicity across multiple cancer cell lines, demonstrating significant growth inhibition and suggesting a common mechanism of action related to their structural features .

Q & A

Q. What are the key synthetic routes for preparing 1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide, and what critical parameters influence yield and purity?

Answer: The synthesis typically involves a multi-step route:

- Step 1: Condensation of the pyrrolidine-2-carboxamide core with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage.

- Step 2: Coupling the intermediate with 1,3-dioxo-2,3-dihydro-1H-isoindol-5-amine via carbodiimide-mediated amidation (e.g., EDC/HOBt) .

Critical Parameters: - Solvent choice: Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.

- Temperature control: Exothermic sulfonylation reactions require cooling (0–5°C) to minimize side products.

- Purification: Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) is essential for isolating the final product .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- 1H/13C NMR: Confirm regiochemistry of the isoindole-dione and sulfonamide groups. Key signals include the pyrrolidine α-protons (δ 3.2–3.8 ppm) and sulfonyl aromatic protons (δ 7.6–8.1 ppm) .

- High-resolution mass spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ calculated for C19H17ClN3O5S: 458.0572).

- IR spectroscopy: Identify carbonyl stretches (isoindole-dione C=O at ~1700 cm⁻¹) and sulfonamide S=O at ~1350 cm⁻¹ .

- X-ray crystallography: Resolve ambiguous stereochemistry (if crystalline) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when coupling sterically hindered intermediates during synthesis?

Answer:

- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventional heating) and improves yields by 15–20% .

- Catalytic additives: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation by stabilizing reactive intermediates .

- Design of Experiments (DoE): Apply factorial design to optimize molar ratios (e.g., 1.2 equivalents of sulfonyl chloride) and solvent systems (e.g., DMF:DCM 1:3 v/v) .

Q. How can contradictory data on this compound’s biological activity (e.g., enzyme inhibition vs. no observed effect) be resolved?

Answer:

- Orthogonal assay validation: Confirm target engagement using Surface Plasmon Resonance (SPR) for binding affinity and cellular thermal shift assays (CETSA) for intracellular target interaction .

- Metabolic stability testing: Rule out false negatives due to rapid degradation in cell-based assays (e.g., LC-MS monitoring of compound stability in hepatocyte media) .

- Structure-Activity Relationship (SAR) studies: Modify the isoindole-dione or chlorobenzenesulfonyl groups to isolate pharmacophore contributions .

Q. What computational strategies are recommended for predicting off-target interactions or toxicity risks?

Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Glide to screen against human kinase or protease libraries (e.g., PDB IDs 3ERT, 4HX3) to identify potential off-targets .

- ADMET prediction: Tools like SwissADME or ProTox-II assess CYP450 inhibition, hERG liability, and Ames test outcomes based on substructure alerts (e.g., sulfonamide-linked hepatotoxicity) .

- Molecular dynamics (MD) simulations: Evaluate binding mode stability (50 ns simulations in GROMACS) for high-affinity targets .

Q. How can researchers address solubility challenges in in vivo studies?

Answer:

- Co-solvent systems: Use 10% DMSO + 30% PEG-400 in saline for intraperitoneal administration (pH 7.4) .

- Nanoparticle formulation: Encapsulate the compound in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .

- Salt formation: Convert the free base to a hydrochloride salt (if basic amines are present) to enhance aqueous solubility .

Q. What strategies are effective for scaling up synthesis without compromising purity?

Answer:

- Continuous flow chemistry: Reduces side reactions during sulfonylation by maintaining precise temperature control and reagent mixing .

- Quality-by-Design (QbD): Define critical quality attributes (CQAs) like residual solvents (<500 ppm DMF) and establish process parameters (e.g., pressure, flow rate) using PAT (Process Analytical Technology) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.